5-(Benzyloxy)-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol
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Overview
Description
5-(Benzyloxy)-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzyloxy group attached to a phenol ring, which is further connected to a pyrimidinyl group substituted with a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzyloxyphenol intermediate: This step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form benzyloxyphenol.
Synthesis of the pyrimidinyl intermediate: This step involves the reaction of 2-methoxyphenylamine with a suitable pyrimidine precursor under acidic or basic conditions to form the pyrimidinyl intermediate.
Coupling reaction: The final step involves the coupling of the benzyloxyphenol intermediate with the pyrimidinyl intermediate under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrimidinyl group can be reduced under suitable conditions.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced pyrimidinyl derivatives.
Substitution: Formation of substituted benzyloxy derivatives.
Scientific Research Applications
5-(Benzyloxy)-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(Benzyloxy)-2-(5-(2-hydroxyphenyl)pyrimidin-4-yl)phenol
- 5-(Benzyloxy)-2-(5-(2-chlorophenyl)pyrimidin-4-yl)phenol
- 5-(Benzyloxy)-2-(5-(2-nitrophenyl)pyrimidin-4-yl)phenol
Uniqueness
5-(Benzyloxy)-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-[5-(2-methoxyphenyl)pyrimidin-4-yl]-5-phenylmethoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-28-23-10-6-5-9-19(23)21-14-25-16-26-24(21)20-12-11-18(13-22(20)27)29-15-17-7-3-2-4-8-17/h2-14,16,27H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGCSTKWHQRXFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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